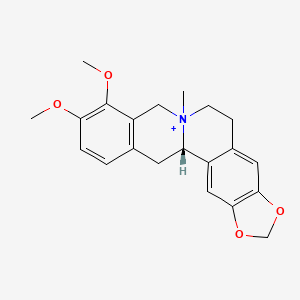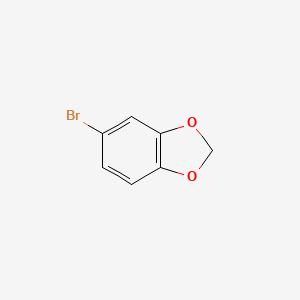
4-溴-1,2-(亚甲二氧基)苯
概述
描述
4-Bromo-1,2-(methylenedioxy)benzene is an organic compound with the molecular formula C7H5BrO2 and a molecular weight of 201.02 g/mol . It is also known by other names such as 5-bromobenzo[d][1,3]dioxole and 3,4-methylenedioxybromobenzene . This compound is characterized by a bromine atom attached to a benzene ring that is fused with a methylenedioxy group, forming a dioxole ring structure.
科学研究应用
4-Bromo-1,2-(methylenedioxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of fragrances and other fine chemicals.
作用机制
Target of Action
It is often used as an intermediate in the synthesis of various drugs and agrochemicals .
Mode of Action
One study suggests that it may be involved in a borylation reaction that proceeds via a radical pathway . This implies that the compound might interact with its targets by donating or accepting electrons, leading to changes in the targets’ chemical structure and function.
Biochemical Pathways
It’s known to be used in the suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that it may affect pathways involving carbon–carbon bond formation.
Pharmacokinetics
Its molecular weight is 201017 , which is within the range generally favorable for good bioavailability. The compound is soluble in organic solvents such as ethanol, acetone, and chloroform, but insoluble in water . This could impact its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Given its use as an intermediate in drug synthesis , it’s likely that its effects would largely depend on the specific drug or compound it is used to produce.
准备方法
Synthetic Routes and Reaction Conditions: 4-Bromo-1,2-(methylenedioxy)benzene can be synthesized through the bromination of 1,2-methylenedioxybenzene using N-bromosuccinimide (NBS) as the brominating agent . The reaction is typically carried out in acetonitrile under UV irradiation in a continuous-flow photoreactor . The reaction mixture is then processed through a liquid-liquid membrane separator to isolate the brominated product .
Industrial Production Methods: Industrial production of 4-Bromo-1,2-(methylenedioxy)benzene follows similar synthetic routes but on a larger scale, often utilizing automated flow reactors and advanced separation techniques to ensure high yield and purity .
化学反应分析
Types of Reactions: 4-Bromo-1,2-(methylenedioxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Used in coupling reactions.
Acetonitrile: Common solvent for reactions involving this compound
Major Products Formed:
Biaryl Compounds: Formed through coupling reactions.
Substituted Benzodioxoles: Formed through nucleophilic substitution.
相似化合物的比较
1,2-Methylenedioxybenzene: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Bromo-1,3-benzodioxole: Another brominated benzodioxole with similar properties but different substitution patterns.
属性
IUPAC Name |
5-bromo-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2/c8-5-1-2-6-7(3-5)10-4-9-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOYMIDCHINJKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60180953 | |
| Record name | 5-Bromobenzo-1,3-dioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60180953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2635-13-4 | |
| Record name | 5-Bromo-1,3-benzodioxole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2635-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromobenzo-1,3-dioxole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002635134 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Bromobenzo-1,3-dioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60180953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromobenzo-1,3-dioxole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.294 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most common synthetic route for 4-Bromo-1,2-(methylenedioxy)benzene, and what factors influence its yield?
A1: A highly efficient method for synthesizing 4-Bromo-1,2-(methylenedioxy)benzene involves the bromination of 1,2-(methylenedioxy)benzene using hydrobromic acid. [] This reaction utilizes sulfuric acid as a catalyst and hydrogen peroxide as an oxidant in a methanol and acetic acid solvent system. Optimization studies revealed that reaction temperature, time, and the molar ratio of reactants significantly influence the yield. [] Under optimal conditions, this method provides a remarkable yield of 96%. []
Q2: How is 4-Bromo-1,2-(methylenedioxy)benzene utilized in the synthesis of more complex molecules?
A2: 4-Bromo-1,2-(methylenedioxy)benzene serves as a valuable building block in organic synthesis. For instance, it acts as a coupling partner in palladium-catalyzed domino [l5] cyclization reactions. [] This methodology allows for the efficient construction of novel isoindole derivatives with high regioselectivity. [] One specific example highlights its reaction with (Z)-N-(cyclooct-2-enyl)-N-p-tolylacrylamide, resulting in a 70% yield of the desired isoindole product. []
Q3: Has 4-Bromo-1,2-(methylenedioxy)benzene been used in the synthesis of natural products?
A3: Researchers exploring the total synthesis of Hippeastrine, a natural product, have employed 4-Bromo-1,2-(methylenedioxy)benzene as a starting material. [] The compound is first converted to its corresponding aryllithium reagent via lithium-bromide exchange using n-butyllithium. [] This reactive intermediate then undergoes transmetallation with copper(I) bromide to form an organocuprate nucleophile. This nucleophile is subsequently reacted with tricarbonyl(η5-carboxylic acid methyl ester)iron(1+) hexafluorophosphate(1−) to yield tricarbonyl[η4-1-methyl ester-5-(3',4'-methylenedioxy)phenylcyclohexa-1,3-diene]iron(0). [] This complex represents an intermediate stage in the multi-step synthesis of Hippeastrine. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
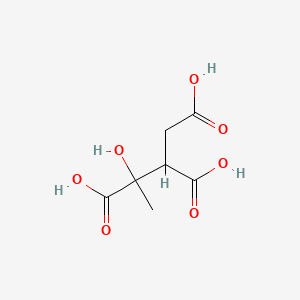
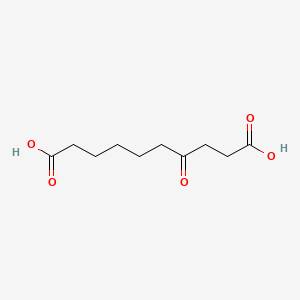
![5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B1209430.png)

![Dibenz[b,f][1,4]oxazepine](/img/structure/B1209434.png)


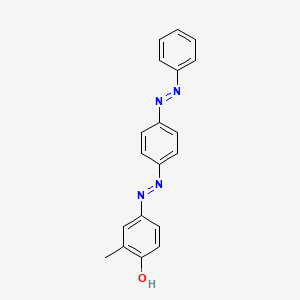

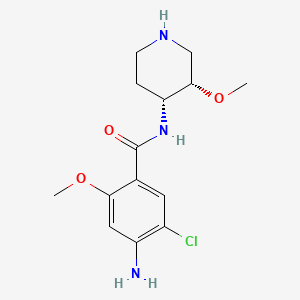
![1-[[2-(2,4-Dichlorophenyl)-4-[(4-phenylphenoxy)methyl]-1,3-dioxolan-2-yl]methyl]imidazole](/img/structure/B1209446.png)

